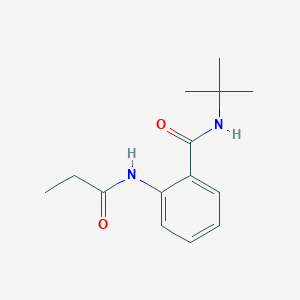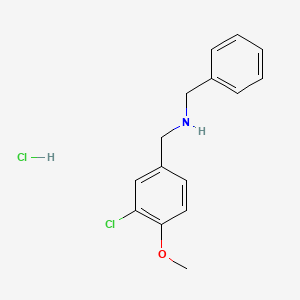![molecular formula C26H28N2O5 B4236778 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B4236778.png)
5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid
Übersicht
Beschreibung
5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid, also known as BMB-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins involved in cellular signaling pathways, and has shown promise in preclinical studies as a treatment for various diseases.
Wirkmechanismus
5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid works by inhibiting specific proteins involved in cellular signaling pathways. It targets a protein called protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells, and has been shown to have anti-inflammatory effects. In addition, 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid has been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid is its specificity for protein kinase CK2. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of CK2 in various diseases. However, 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid also has limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid. One area of interest is its potential applications in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis process and improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cellular signaling pathways. In addition, 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[(3-methoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-31-25-15-20(7-10-24(25)33-18-19-5-3-2-4-6-19)17-27-21-8-9-23(22(16-21)26(29)30)28-11-13-32-14-12-28/h2-10,15-16,27H,11-14,17-18H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYAGUSNZNSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-2-[(benzylsulfonyl)amino]benzamide](/img/structure/B4236711.png)
![2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4236734.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)
![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)

![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)